molecular formula C9H16ClN3 B1433622 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1138820-36-6

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No.: B1433622
CAS No.: 1138820-36-6
M. Wt: 201.7 g/mol
InChI Key: WROVLFBNRGWNKQ-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules.

Scientific Research Applications

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that catalyzes the hydrolysis of epoxides to their corresponding diols, which are less active biologically. By inhibiting soluble epoxide hydrolase, this compound can modulate the levels of epoxides, thereby influencing various physiological processes such as inflammation and blood pressure regulation .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting soluble epoxide hydrolase, this compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it can influence the expression of genes involved in metabolic pathways, potentially altering cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of soluble epoxide hydrolase. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the hydrolysis of epoxides. The resulting accumulation of epoxides can lead to various downstream effects, including changes in gene expression and modulation of signaling pathways involved in inflammation and vascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained inhibition of soluble epoxide hydrolase activity and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory and antihypertensive effects. At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with soluble epoxide hydrolase. By inhibiting this enzyme, the compound affects the metabolism of epoxides, leading to changes in the levels of various metabolites. These alterations can impact metabolic flux and influence physiological processes such as inflammation and vascular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on soluble epoxide hydrolase. The compound’s distribution within tissues can influence its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with soluble epoxide hydrolase. Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective inhibition of the enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with piperidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid serving as the catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is typically isolated by crystallization or precipitation, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine), alkyl halides, and aryl halides under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines or hydrazines.

    Substitution: Halogenated, alkylated, or arylated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-1H-pyrazol-1-yl)piperidine
  • 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrobromide
  • 4-(3-methyl-1H-pyrazol-1-yl)piperidine sulfate

Uniqueness

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride is unique due to its specific combination of pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-8-4-7-12(11-8)9-2-5-10-6-3-9;/h4,7,9-10H,2-3,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROVLFBNRGWNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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